FF-10101

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

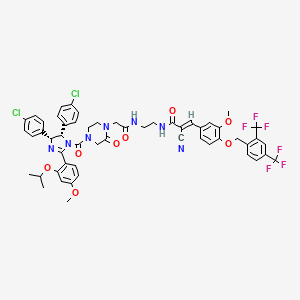

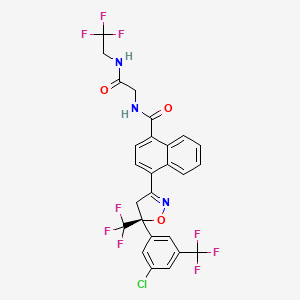

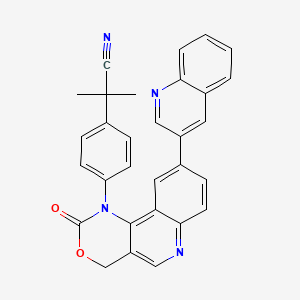

FF-10101-01 es un inhibidor irreversible novedoso de la tirosina quinasa 3 similar a Fms (FLT3), una tirosina quinasa receptora. Este compuesto ha mostrado una eficacia significativa contra las células de leucemia mieloide aguda (LMA) que albergan mutaciones de FLT3, incluidas aquellas resistentes a otros inhibidores de FLT3 . El compuesto forma un enlace covalente con el residuo de cisteína en la posición 695 de FLT3, lo que lleva a una inhibición selectiva y potente de la quinasa .

Aplicaciones Científicas De Investigación

FF-10101-01 ha sido ampliamente estudiado por sus aplicaciones en el tratamiento de la leucemia mieloide aguda (LMA) con mutaciones de FLT3 . Ha mostrado una alta eficacia contra varias formas mutantes de FLT3, incluidas las resistentes a otros inhibidores como quizartinib . El compuesto también se ha evaluado en ensayos clínicos por su potencial para mejorar los resultados en pacientes con LMA recidivante o refractaria . Además, this compound-01 ha mostrado promesa en la reducción de macrófagos tumorales asociados a la inmunosupresión y el aumento de las respuestas de células T específicas del antígeno tumoral, generando así un microambiente tumoral inmunoestimulante .

Mecanismo De Acción

FF-10101-01 ejerce sus efectos formando un enlace covalente con el residuo de cisteína en la posición 695 de FLT3 . Esta inhibición irreversible previene la activación de FLT3 y sus vías de señalización aguas abajo, que son cruciales para la proliferación y supervivencia de las células LMA . El compuesto es eficaz contra la mayoría de los tipos de mutaciones activadoras de FLT3 y es mínimamente vulnerable a la resistencia inducida por el ligando FLT3 .

Análisis Bioquímico

Biochemical Properties

FF-10101 has selective and potent inhibitory activities against FLT3 by forming a covalent bond to the C695 residue . This unique binding brings high selectivity and inhibitory activity against FLT3 kinase .

Cellular Effects

This compound shows potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD), MOLM-13, MOLM-14, and MV4-11, and all tested types of mutant FLT3-expressing 32D cells including quizartinib-resistant mutations at D835, Y842, and F691 residues in the FLT3 kinase domain .

Molecular Mechanism

The co-crystal structure of FLT3 protein bound to this compound revealed the formation of a covalent bond between this compound and the cysteine residue at 695 of FLT3 . This unique binding mechanism results in high selectivity and inhibitory activity against FLT3 kinase .

Temporal Effects in Laboratory Settings

In mouse subcutaneous implantation models, orally administered this compound showed significant growth inhibitory effect on FLT3-ITD-D835Y- and FLT3-ITD-F691L–expressing 32D cells .

Análisis De Reacciones Químicas

FF-10101-01 sufre reacciones de enlace covalente, particularmente con el residuo de cisteína en la posición 695 de FLT3 . Esta reacción es crucial para su inhibición irreversible de la quinasa. El compuesto está diseñado para ser mínimamente vulnerable a la resistencia inducida por el ligando FLT3 . Los principales productos formados a partir de estas reacciones incluyen el complejo de quinasa FLT3 inhibida.

Comparación Con Compuestos Similares

FF-10101-01 es único en su inhibición irreversible de FLT3 a través del enlace covalente con el residuo de cisteína . Compuestos similares incluyen quizartinib y gilteritinib, que también son inhibidores de FLT3 pero son susceptibles a mutaciones de resistencia . This compound-01 ha mostrado eficacia contra un rango más amplio de mutaciones de FLT3, incluidas aquellas resistentes a otros inhibidores .

Métodos De Preparación

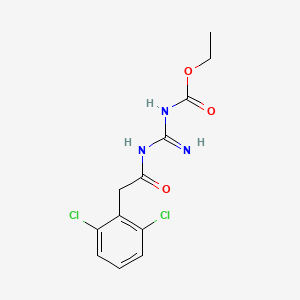

La síntesis de FF-10101-01 implica la formación de un enlace covalente con el residuo de cisteína cerca del sitio activo de FLT3 . La ruta sintética incluye la incorporación de un grupo acriloilo que facilita este enlace covalente . Los detalles específicos sobre los métodos de producción industrial no están fácilmente disponibles en el dominio público.

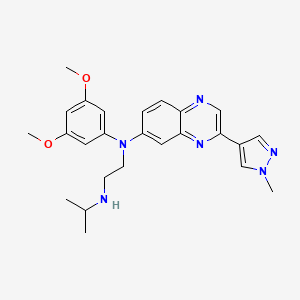

Propiedades

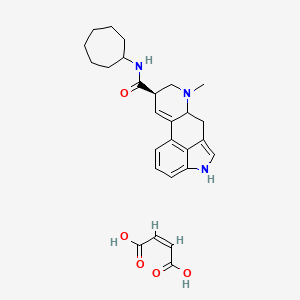

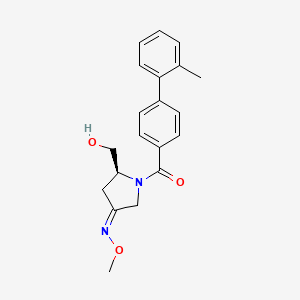

Número CAS |

1472797-69-5 |

|---|---|

Fórmula molecular |

C29H38N8O2 |

Peso molecular |

530.7 g/mol |

Nombre IUPAC |

N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |

InChI |

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35) |

Clave InChI |

HJFSVYUFOXAVAA-UHFFFAOYSA-N |

SMILES |

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |

SMILES isomérico |

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N |

SMILES canónico |

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |

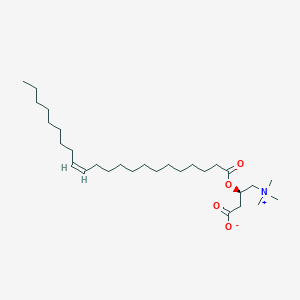

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FF-10101; FF 10101; FF10101. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)